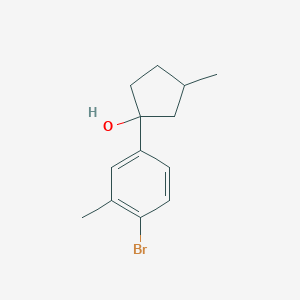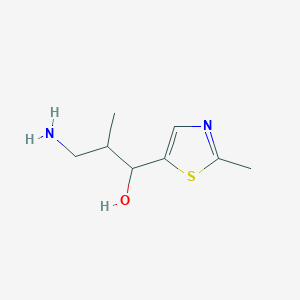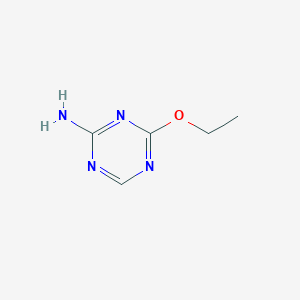
4-Ethoxy-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with an ethoxy group at the 4-position and an amino group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-dialkyl-1,3,5-triazine with an appropriate amine. One common method is the reaction of 2-chloro-4,6-di-tert-butyl-1,3,5-triazine with ammonia, which yields 4,6-di-tert-butyl-1,3,5-triazin-2-amine. This compound can then be further reacted with ethanol to introduce the ethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of cyanuric chloride as a starting material, followed by nucleophilic substitution reactions to introduce the desired functional groups .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Condensation Reactions: The ethoxy group can participate in condensation reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Ammonia: For nucleophilic substitution reactions.
Ethanol: For introducing the ethoxy group.
Oxidizing and Reducing Agents: For altering the oxidation state of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-Ethoxy-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides, UV-filters, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Ethoxy-1,3,5-triazin-2-amine include:
- 2-Amino-4,6-dimethyl-1,3,5-triazine
- 2-Amino-4,6-diisopropyl-1,3,5-triazine
- 2-Amino-4,6-di-tert-butyl-1,3,5-triazine
Uniqueness
This compound is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other triazines and allows for unique applications in various fields .
Propiedades
Fórmula molecular |
C5H8N4O |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
4-ethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H8N4O/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9) |
Clave InChI |
RQACPMAJDILPQP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


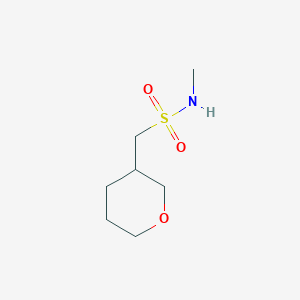

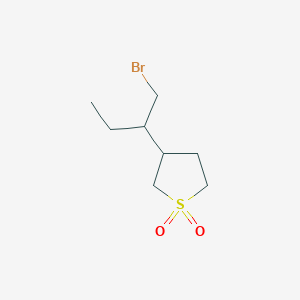
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)


![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)

![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
